![molecular formula C8H8Cl2O B12623333 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene CAS No. 919170-13-1](/img/structure/B12623333.png)
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Dichloromethylidene)-6-oxabicyclo[321]oct-3-ene is a bicyclic compound characterized by its unique structure, which includes a dichloromethylidene group and an oxabicyclo[321]oct-3-ene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic acetates and 2-oxocyclohex-3-enecarboxylates in the presence of a palladium catalyst . The reaction is carried out under an argon atmosphere to prevent oxidation, and the solvents are dried and distilled to ensure purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to other functional groups.
Substitution: The dichloromethylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene has several scientific research applications:
作用机制
The mechanism of action of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene involves its interaction with specific molecular targets. The dichloromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects .
相似化合物的比较
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane (DBO): A related compound with similar structural features but different functional groups.
6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE): Another similar compound used in polymerization reactions.
8-Azabicyclo[3.2.1]octane: A compound with a nitrogen atom in the bicyclic framework, used in the synthesis of tropane alkaloids.
Uniqueness
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene is unique due to the presence of the dichloromethylidene group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
属性
CAS 编号 |
919170-13-1 |
|---|---|
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC 名称 |
7-(dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)7-5-2-1-3-6(4-5)11-7/h1,3,5-6H,2,4H2 |
InChI 键 |
NUNVXKAZJQJKGQ-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2CC1C(=C(Cl)Cl)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


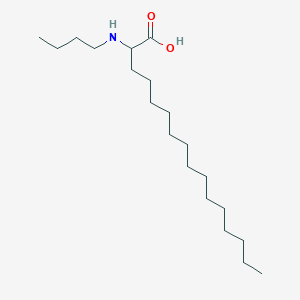
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
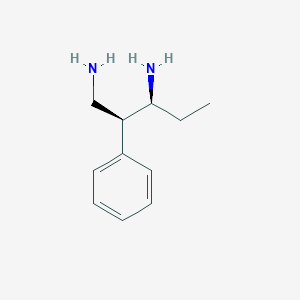
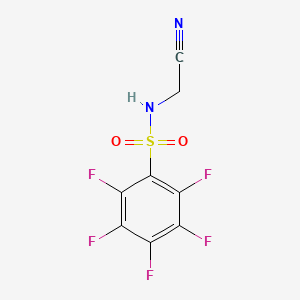
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)
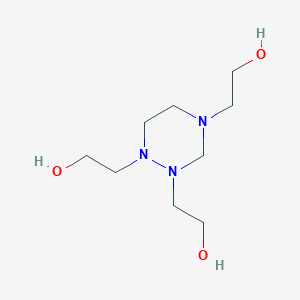
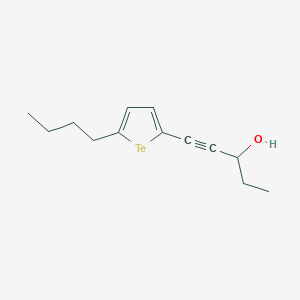
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)

![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
